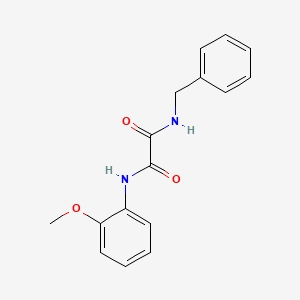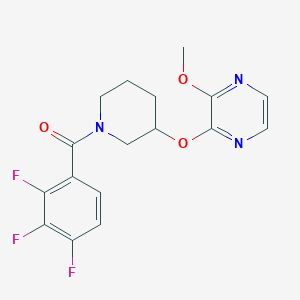![molecular formula C23H21Cl2N3O B2611377 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 338412-02-5](/img/structure/B2611377.png)
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone is an intriguing compound with potential applications in various fields. As a derivative of benzimidazole and pyridinone, its structure suggests complex chemical behavior and potential biological activities. The compound's core framework is benzimidazole, which is known for its biological activities.
准备方法
Synthetic routes and reaction conditions: The synthesis of 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone involves multiple steps. The initial step typically involves the preparation of the benzimidazole moiety, followed by the introduction of dichloro substituents at specific positions. The synthesis of the pyridinone part comes next, and finally, these two components are fused using suitable coupling agents and conditions.
Industrial production methods: For large-scale production, optimization of the reaction conditions such as temperature, solvent choice, and catalyst presence is crucial. Industrial methods often employ more robust processes to ensure high yields and purity, minimizing by-products and waste.
化学反应分析
Types of reactions it undergoes:
Oxidation: The benzimidazole moiety may undergo oxidation reactions leading to various oxidized products.
Reduction: Reduction of the dichloro substituents can occur under specific conditions, altering the compound's properties.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, allowing modification of the tert-butylbenzyl and dichloro groups.
Common reagents and conditions used in these reactions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines and thiols; electrophiles like alkyl halides.
Major products formed from these reactions:
Oxidized benzimidazoles
Reduced derivatives with modified dichloro groups
Substituted products with different functional groups at the tert-butyl or benzimidazole positions.
科学研究应用
3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone has shown promise in several scientific areas:
Chemistry: Its unique structure makes it an interesting subject for studies in organic synthesis and medicinal chemistry.
Biology: Research indicates potential biological activity, making it a candidate for studies in enzyme inhibition, antimicrobial properties, and anti-inflammatory effects.
Medicine: Due to its biological activity, it might be explored as a lead compound in drug development for various therapeutic areas.
Industry: Its stability and reactivity may lead to applications in materials science and industrial catalysts.
作用机制
The mechanism by which 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone exerts its effects is complex:
Molecular targets: It may interact with specific enzymes or receptors due to its structural features, potentially inhibiting or activating biological pathways.
Pathways involved: The compound might affect pathways related to cell growth, signal transduction, or metabolism, depending on its biological activity.
相似化合物的比较
When compared to other compounds with similar structures, such as other benzimidazole derivatives or pyridinones, 3-{1-[4-(tert-butyl)benzyl]-5,6-dichloro-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone stands out due to:
The specific arrangement of substituents, which may confer unique biological activities.
The combination of benzimidazole and pyridinone moieties, which is less common and potentially more versatile.
Similar compounds include:
Benzimidazole derivatives with different substituents.
Pyridinone-based compounds with similar applications but varying structures.
属性
IUPAC Name |
3-[1-[(4-tert-butylphenyl)methyl]-5,6-dichlorobenzimidazol-2-yl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O/c1-23(2,3)15-8-6-14(7-9-15)13-28-20-12-18(25)17(24)11-19(20)27-21(28)16-5-4-10-26-22(16)29/h4-12H,13H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAXLDORDCGBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC(=C(C=C3N=C2C4=CC=CNC4=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(diethylamino)pentan-2-yl]-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2611295.png)


![N-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]ethyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2611298.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2611301.png)

![N-[(2-ethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B2611305.png)


![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2611311.png)


![1,2-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-imidazole-4-sulfonamide](/img/structure/B2611317.png)
